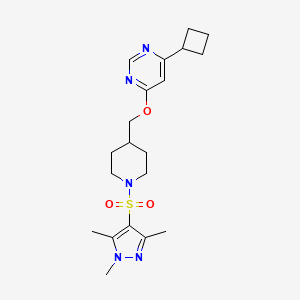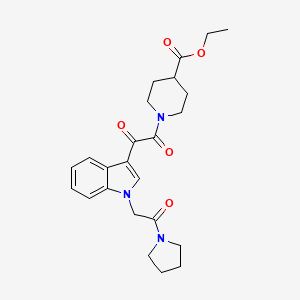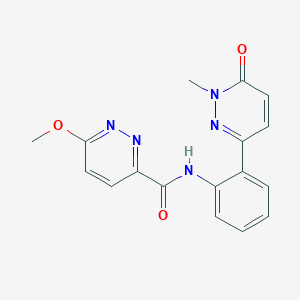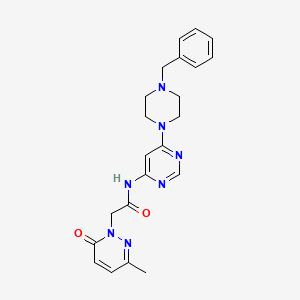
4-cyclobutyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-cyclobutyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The molecule also contains a cyclobutyl group, a piperidinyl group, and a methoxy group.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different part of the molecule. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The exact 3D structure would depend on the specific arrangement and orientation of these groups in space .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the pyrimidine and pyrazole rings might undergo reactions typical for aromatic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .科学的研究の応用
Antimicrobial and Antitumor Activities
Research has explored the synthesis of novel heterocyclic compounds containing sulfonyl moieties, including pyrimidine derivatives, for their potential antimicrobial and antitumor activities. For instance, some compounds have been found to exhibit significant antimicrobial properties, making them candidates for further study as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Similarly, polymethoxylated fused pyridine systems, incorporating pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, have been synthesized and evaluated for their in vitro antitumor activity, demonstrating broad spectrum efficacy against various tumor cell lines (Rostom, Hassan, & El-Subbagh, 2009).
Insecticidal Agents
Further research has aimed at creating bioactive sulfonamide thiazole derivatives with potential as insecticidal agents against pests such as the cotton leafworm, Spodoptera littoralis. These studies reveal the compounds' effectiveness, highlighting their potential utility in agricultural pest control (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Synthesis of Heterocyclic Compounds
The chemical synthesis of pyrazolopyrimidines and related heterocyclic compounds has been extensively explored. These synthetic approaches provide a pathway for the development of various biologically active molecules. Efficient synthetic methodologies have been developed for constructing pyrazolopyrimidines from precursor compounds, highlighting the versatility of these synthetic strategies in medicinal chemistry (Tsai et al., 2018).
Pharmacokinetics and Drug Development
Some studies have focused on the clinical pharmacokinetics of related compounds, such as UK-369,003, a phosphodiesterase-5 inhibitor. These studies involve the use of physiologically based pharmacokinetic modeling to understand drug behavior, including metabolism and bioavailability, which is crucial for drug development (Watson, Davis, & Jones, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-cyclobutyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3S/c1-14-20(15(2)24(3)23-14)29(26,27)25-9-7-16(8-10-25)12-28-19-11-18(21-13-22-19)17-5-4-6-17/h11,13,16-17H,4-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCMDUWMOHDAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclobutyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2457733.png)




![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide](/img/structure/B2457740.png)
![2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine](/img/structure/B2457742.png)
![Methyl 3,6-diamino-4-(4-chlorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2457745.png)
![N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2457747.png)
![Methyl 2-[6-methylsulfonyl-2-(2-naphthalen-1-ylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457748.png)



![2-Chloro-N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)propanamide](/img/structure/B2457755.png)